Fmoc-norArg(Pbf)-OH
Overview
Description
Fmoc-norArg(Pbf)-OH, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the guanidino group of the arginine side chain. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-norArg(Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of norarginine is protected using the Fmoc group. This is achieved by reacting norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Guanidino Group: The guanidino group is protected using the Pbf group. This involves reacting the Fmoc-protected norarginine with pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norarginine are reacted with fluorenylmethyloxycarbonyl chloride and pentamethyldihydrobenzofuran-5-sulfonyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-norArg(Pbf)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Pbf removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt) are commonly used.
Major Products:
Deprotected Norarginine: Removal of the Fmoc and Pbf groups yields free norarginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains containing norarginine residues.
Scientific Research Applications
Fmoc-norArg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Peptides synthesized using this compound are used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of custom peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-norArg(Pbf)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc and Pbf protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound does not have a direct biological activity but is crucial in the synthesis of biologically active peptides.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar to Fmoc-norArg(Pbf)-OH but with a standard arginine residue.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Orn(Alloc)-OH: Contains an ornithine residue with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: this compound is unique due to the presence of the norarginine residue, which has a shorter side chain compared to standard arginine. This structural difference can influence the properties and interactions of the resulting peptides, making this compound a valuable tool in peptide synthesis.
Properties
IUPAC Name |
(2S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFWFESGQUMX-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100203 | |
Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313054-32-8 | |
Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313054-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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